molecular formula C5HCl3O2S B13407998 Trichlorothiophene-3-carboxylicacid

Trichlorothiophene-3-carboxylicacid

Cat. No.: B13407998
M. Wt: 231.5 g/mol
InChI Key: MONSIBKSHXUJAV-UHFFFAOYSA-N
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Description

Trichlorothiophene-3-carboxylicacid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of three chlorine atoms and a carboxylic acid group at the third position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichlorothiophene-3-carboxylicacid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method is the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and carboxylation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trichlorothiophene-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

Trichlorothiophene-3-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trichlorothiophene-3-carboxylicacid varies depending on its application:

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    2,5-Dichlorothiophene: Contains fewer chlorine atoms, resulting in different chemical properties and reactivity.

    3-Bromothiophene-2-carboxylic acid: Bromine substitution alters the electronic properties and reactivity compared to trichlorothiophene-3-carboxylicacid.

Uniqueness: this compound’s unique combination of three chlorine atoms and a carboxylic acid group at the third position provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C5HCl3O2S

Molecular Weight

231.5 g/mol

IUPAC Name

2,4,5-trichlorothiophene-3-carboxylic acid

InChI

InChI=1S/C5HCl3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10)

InChI Key

MONSIBKSHXUJAV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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